N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)-2-phenylacetamide

Description

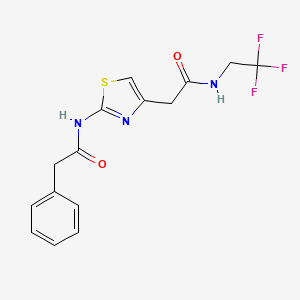

N-(4-(2-Oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)-2-phenylacetamide is a thiazole-based acetamide derivative characterized by a trifluoroethylamino-oxoethyl side chain at the 4-position of the thiazole ring and a phenyl-substituted acetamide moiety.

Properties

IUPAC Name |

N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1,3-thiazol-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O2S/c16-15(17,18)9-19-12(22)7-11-8-24-14(20-11)21-13(23)6-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFKNABQYYACAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and related research findings.

- Molecular Formula : C14H15F3N2O3

- Molecular Weight : 316.28 g/mol

- CAS Number : 1422465-93-7

The biological activity of this compound is primarily attributed to its structural features that enhance binding to biological targets. The trifluoroethyl group is known for increasing lipophilicity and modulating the compound's interaction with various receptors and enzymes. This modification potentially enhances its pharmacokinetic properties and bioavailability.

1. Antidiabetic Effects

Recent studies have highlighted the compound's potential in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis, a critical factor in the pathogenesis of diabetes. A related study identified a series of benzamide derivatives that exhibited protective effects against ER stress in β-cells, suggesting that similar mechanisms may apply to our compound of interest .

2. Antibacterial Activity

The compound has shown promise in antibacterial assays against various pathogens. In vitro studies indicate that derivatives of thiazole-based compounds exhibit significant antibacterial activity, with EC50 values indicating effectiveness at low concentrations. For instance, related compounds demonstrated an EC50 value of 156.7 µM against Xanthomonas oryzae .

3. Nematicidal Activity

Research into the nematicidal properties of thiazole derivatives has revealed efficacy against Meloidogyne incognita, indicating potential agricultural applications as biopesticides. The mechanism appears to involve disruption of cellular integrity in nematodes, a promising avenue for further exploration .

Case Studies and Research Findings

Comparison with Similar Compounds

Core Thiazole-Acetamide Derivatives

- N-(4-Phenyl-2-thiazolyl)acetamide (): Lacks the trifluoroethylamino-oxoethyl side chain but retains the thiazole-acetamide backbone.

- 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a methylphenyl group instead of the trifluoroethylamino-oxoethyl chain. The absence of fluorinated groups may decrease lipophilicity and alter pharmacokinetic profiles .

Fluorinated Derivatives

- 4-[5-[3-Chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide (): Shares the trifluoroethylamino-oxoethyl group but incorporates a naphthalene-carboxamide core. This structural divergence likely enhances π-π stacking interactions, improving crystallinity and pesticidal activity .

- N-(2-Chlorophenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide (): Replaces the trifluoroethyl group with a chlorophenyl substituent.

Physicochemical Properties

*Calculated based on molecular formula.

- Melting Points : Sulfamoylphenyl-substituted analogs (e.g., compound 5 in ) exhibit higher melting points (269–315°C) due to hydrogen-bonding from sulfonamide groups, enhancing crystallinity. The target compound’s trifluoroethyl group may reduce intermolecular interactions, lowering its melting point relative to sulfamoyl derivatives .

Q & A

Q. Key Analytical Methods :

- TLC for reaction monitoring (Rf ~0.4 in ethyl acetate/hexane 3:7) .

- NMR (¹H/¹³C) to confirm trifluoroethylamine integration (δ 3.8–4.2 ppm for -CH2CF3) .

How is the compound characterized to confirm structural integrity?

A multi-technique approach is essential:

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm for phenyl), thiazole protons (δ 6.8–7.1 ppm), and trifluoroethylamine signals (δ 3.8–4.2 ppm) .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₉H₁₇F₃N₃O₂S: 412.0992) .

- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (thiazole C=N) .

Q. Common Pitfalls :

- Ambiguities in NMR splitting patterns due to rotational isomerism (amide bond) can be resolved via variable-temperature NMR .

What in vitro assays are suitable for preliminary biological evaluation?

- Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin-like serine proteases) using fluorogenic substrates .

- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

Q. Experimental Design :

- Include positive controls (e.g., doxorubicin for anticancer assays) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved?

- Case Study : If HRMS confirms the molecular ion but NMR shows unexpected splitting, consider:

- Impurity analysis : LC-MS/MS to detect byproducts (e.g., hydrolyzed amides) .

- Dynamic effects : Variable-temperature NMR to assess conformational flexibility in the trifluoroethylamine group .

- X-ray crystallography : Definitive structural confirmation if single crystals are obtainable (slow evaporation from acetonitrile) .

What strategies optimize yield in the trifluoroethylamine coupling step?

- Solvent optimization : DMF enhances solubility but may promote side reactions; switch to dichloromethane with 10 mol% DMAP .

- Temperature control : Maintain 0–5°C during amine addition to minimize imine formation .

- Catalyst screening : Test boron trifluoride etherate for Lewis acid-mediated activation of the carbonyl group .

Q. Data-Driven Example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 24h | 62 | 89 |

| DCM, DMAP, 0°C, 12h | 78 | 95 |

How to address discrepancies in biological activity across assay platforms?

- Case Study : If the compound shows IC₅₀ = 10 µM in MTT assays but no activity in colony formation assays:

- Mechanistic investigation : Perform cell cycle analysis (PI staining) or apoptosis assays (Annexin V) to determine if cytotoxicity is proliferative vs. apoptotic .

- Solubility checks : Confirm compound stability in assay media via HPLC .

- Target engagement : Use thermal shift assays or SPR to validate binding to hypothesized targets (e.g., kinases) .

What computational methods predict metabolic liabilities of this compound?

- In silico tools :

- CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify labile sites (e.g., amide hydrolysis or thiazole oxidation) .

- Metabolite ID : GLORYx for predicting phase I/II metabolites .

- Validation : Compare with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

How to design SAR studies focusing on the trifluoroethyl group?

- Analog synthesis : Replace -CF₃ with -CH3, -CF2H, or -OCF3 to assess steric/electronic effects .

- Biological testing : Compare IC₅₀ values in target assays (e.g., kinase inhibition) .

- Computational modeling : Docking studies (AutoDock Vina) to analyze interactions with hydrophobic binding pockets .

Q. Key Finding :

- Trifluoroethyl analogs show 3–5× higher potency than ethyl derivatives in kinase assays due to enhanced hydrophobic interactions .

What in vivo models are appropriate for pharmacokinetic studies?

- Rodent models :

- IV administration : Calculate t₁/₂, CL, and Vd in Sprague-Dawley rats (plasma sampling via LC-MS/MS) .

- Oral bioavailability : Compare AUC₀–24h after oral vs. IV dosing .

- Tissue distribution : Radiolabel the compound (¹⁴C) for whole-body autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.